N-(3-Azetidinylmethyl)-acetamide hydrochloride
Description
Properties
IUPAC Name |
N-(azetidin-3-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-4-6-2-7-3-6;/h6-7H,2-4H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUVQCSAAKBTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylaminomethylazetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-aminopropanol with a base to form the azetidine ring.
Introduction of the Acetylaminomethyl Group: The acetylaminomethyl group can be introduced through the reaction of the azetidine ring with acetic anhydride and formaldehyde under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 3-acetylaminomethylazetidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-Azetidinylmethyl)-acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylaminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Oxidation: Oxidized derivatives such as azetidine oxides.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted azetidine derivatives with different functional groups replacing the acetylaminomethyl group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
N-(3-Azetidinylmethyl)-acetamide hydrochloride has been studied for its potential as a MEK inhibitor, which plays a critical role in the treatment of proliferative diseases such as cancer. MEK inhibitors target the MAPK/ERK pathway, which is often dysregulated in various cancers. Compounds similar to N-(3-Azetidinylmethyl)-acetamide have shown promise in preclinical studies, suggesting that they may effectively inhibit tumor growth .
Antibacterial Activity
Research indicates that derivatives of acetamides exhibit significant antibacterial properties. For instance, studies on azetidine derivatives have demonstrated enhanced activity against Gram-positive bacteria, which could be relevant for developing new antibiotics . The structural features of N-(3-Azetidinylmethyl)-acetamide may contribute to its efficacy in this regard.
Material Science
Polymer Chemistry
In material science, compounds like N-(3-Azetidinylmethyl)-acetamide are being explored for their potential use in developing new polymers and coatings. The incorporation of azetidine rings into polymer backbones can enhance the mechanical properties and thermal stability of materials . This application aligns with ongoing research into smart materials and nanotechnology.
Case Study 1: Anticancer Activity
A study published on azetidine derivatives highlighted their effectiveness as MEK inhibitors. The results showed that compounds with similar structures to this compound inhibited cancer cell proliferation in vitro, demonstrating significant promise for future drug development aimed at treating various cancers.
Case Study 2: Antibacterial Efficacy
Research involving acetamide derivatives revealed that certain modifications could enhance antibacterial activity against resistant strains of bacteria. The findings suggest that optimizing the azetidine structure could lead to the development of new antibiotics capable of overcoming current resistance mechanisms.
Mechanism of Action
The mechanism of action of 3-acetylaminomethylazetidine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The acetylaminomethyl group plays a crucial role in binding to these targets, influencing the compound’s biological effects. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide Hydrochloride (CAS 124668-48-0)
- Structure : The azetidine ring is directly bonded to the acetamide nitrogen, with a trifluoroacetyl group replacing the acetyl group.
- Molecular Weight: 220.6 g/mol (vs. 178.6 g/mol for N-(3-Azetidinylmethyl)-acetamide hydrochloride).
- Applications : Fluorinated analogs are often used to enhance bioavailability and resistance to enzymatic degradation .
N-(3-Chlorophenyl)acetamide (CAS 588-07-8)
- Structure : A chloro-substituted phenyl group replaces the azetidinylmethyl moiety.
- Key Differences :
- Simpler aromatic structure lacking the azetidine ring, reducing conformational rigidity.
- Molecular Weight: 169.6 g/mol.
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
- Structure : Features a chloroacetamide backbone with a bulky aromatic substituent.
- Key Differences :
N-(1-Methoxy-2-fluorenyl)acetamide
- Structure : A methoxy-substituted fluorenyl group attached to the acetamide nitrogen.
- Key Differences: Extended aromatic system compared to the azetidine-based compound. Biological Activity: Demonstrated carcinogenicity in rats, with adenocarcinomas of the small intestine observed in 27% of cases .
Data Table: Structural and Functional Comparison
Biological Activity
N-(3-Azetidinylmethyl)-acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antiviral research. This article reviews the available literature on its biological activity, highlighting key findings, case studies, and relevant data.
Chemical Structure and Synthesis
This compound is characterized by its azetidine moiety, which contributes to its pharmacological properties. The synthesis of this compound typically involves the reaction of azetidine derivatives with acetamide in the presence of hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Cholinesterase Inhibition : Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmitter regulation. For instance, a study found that certain substituted acetamides exhibited IC50 values as low as 3.94 µM against BChE, indicating potent inhibitory activity .
- Antiviral Properties : Research on related acetamides has demonstrated potential antiviral activity against viruses such as SARS-CoV-2. Compounds in this category have shown IC50 values ranging from 21.4 to 38.45 µM, suggesting that this compound might also possess similar antiviral capabilities .
- Neuroprotective Effects : Several studies have indicated that acetamides can exert neuroprotective effects by mitigating oxidative stress and neuroinflammation. For example, benzimidazole-containing acetamides have been shown to reduce markers of neuroinflammation in rat models .
Case Study 1: Cholinesterase Inhibition
A series of substituted acetamides were tested for their ability to inhibit cholinesterases. The most potent compound exhibited an IC50 value of 3.94 µM against BChE, with docking studies confirming binding at critical active sites. This suggests that this compound could be a candidate for further development as a cholinesterase inhibitor.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 8c | 3.94 | Mixed-type BChE inhibitor |
| 17g | 21.4 | Antiviral agent against SARS-CoV-2 |
Case Study 2: Antiviral Activity
In vitro studies on thioquinazoline-N-aryl-acetamides revealed significant antiviral activity against SARS-CoV-2, with selectivity indices indicating preferential toxicity towards viral cells over host cells. This highlights the potential for this compound to be effective in treating viral infections.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 17g | 21.4 | 10.67 |
| 18c | 38.45 | 16.04 |
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : By binding to the active sites of cholinesterases, it may prevent the breakdown of acetylcholine, enhancing cholinergic transmission.
- Antiviral Mechanisms : Similar compounds have been shown to inhibit viral replication and adsorption stages, suggesting that this compound could disrupt viral life cycles.
Q & A
Q. What are the standard synthetic routes for N-(3-Azetidinylmethyl)-acetamide hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process starting with azetidine derivatives. A common approach includes:
Acylation : Reacting 3-azetidinylmethylamine with acetyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.
Hydrochloride Salt Formation : Treating the intermediate with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and methanol:chloroform (1:9) as eluent.
Key optimization parameters include temperature control (0–5°C during acylation to prevent side reactions) and stoichiometric ratios (1:1.2 amine:acetyl chloride). Reaction progress is monitored via TLC (Rf = 0.3–0.4 in methanol:chloroform) .
Q. What analytical techniques are recommended for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
| Technique | Key Parameters | Purpose |
|---|---|---|
| NMR | ¹H NMR (DMSO-d6, 400 MHz): δ 1.8–2.2 ppm (azetidine ring protons), 2.1 ppm (acetamide CH3), 3.4–3.6 ppm (N-CH2). | Confirm structure and purity. |
| HPLC | C18 column, 0.1% TFA in water:acetonitrile (70:30), flow rate 1 mL/min, UV detection at 254 nm. | Quantify purity (>98% for biological assays). |
| FT-IR | Peaks at 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (N-H bend). | Identify functional groups. |
| Contradictions in spectral data (e.g., split NMR peaks) may arise from solvent impurities or hygroscopicity; ensure anhydrous conditions during analysis . |
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize spills with 5% sodium bicarbonate, then collect with absorbent materials.
- Storage : Store in airtight containers at –20°C, desiccated to prevent hydrolysis.
Refer to GHS hazard codes (H315: skin irritation; H319: eye damage) and SDS guidelines for acetamide derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Discrepancies often arise from:
- Purity Variability : Impurities >2% (e.g., unreacted azetidine) can skew activity. Validate purity via HPLC and NMR before assays.
- Solvent Effects : DMSO concentrations >0.1% in cell-based assays may inhibit GPCR signaling. Use PBS or saline for in vitro studies.
- Receptor Heterogeneity : Screen activity against multiple GPCR subtypes (e.g., β-adrenergic vs. serotonin receptors) using radioligand binding assays. Reference compounds (e.g., propranolol) should be included as controls .
Q. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?
- pH Adjustment : Stabilize at pH 4.0–5.0 (acetamide hydrolysis accelerates above pH 6).
- Lyophilization : Freeze-dry the compound with trehalose (1:1 ratio) to enhance shelf life.
- Chelating Agents : Add 0.01% EDTA to buffer solutions to inhibit metal-catalyzed degradation.
Stability is monitored via LC-MS over 72 hours at 37°C .
Q. How does the azetidine ring influence the compound’s interaction with enzymatic targets?
The azetidine moiety:
- Enhances membrane permeability due to its small, rigid ring structure.
- Acts as a hydrogen bond donor via the NH group, critical for binding to protease active sites (e.g., MMP-3).
- Conformational Restriction : Reduces off-target effects compared to flexible alkylamines.
Molecular docking studies (AutoDock Vina) show a binding energy of –8.2 kcal/mol with MMP-3, validated by SPR (KD = 12 nM) .
Q. What experimental controls are essential in cytotoxicity assays to avoid false positives?
- Solvent Controls : Include DMSO at the same concentration used for compound dissolution (e.g., 0.1%).
- Osmolarity Controls : Match buffer osmolarity (290–310 mOsm/kg) to prevent cell shrinkage/swelling.
- Metabolic Activity Controls : Use resazurin assays instead of MTT if the compound absorbs at 570 nm.
- Time-Course Analysis : Measure viability at 24, 48, and 72 hours to detect delayed toxicity .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary between DMSO-d6 and CDCl3?
- Solvent Polarity : DMSO-d6 stabilizes the hydrochloride salt via strong hydrogen bonding, sharpening azetidine NH peaks (δ 8.1 ppm).
- Aggregation in CDCl3 : Low polarity causes micelle formation, broadening peaks. Add 1% deuterated methanol to CDCl3 to improve resolution.
Consistent drying (vacuum desiccation for 24 hours) minimizes water interference .
Q. How to address inconsistent IC50 values in kinase inhibition assays?
- ATP Concentration : Use physiological ATP levels (1 mM) instead of standard 10 µM.
- Pre-incubation Time : Allow 30 minutes for compound-enzyme binding before adding substrate.
- Orthogonal Assays : Validate results via Western blot (e.g., pERK levels) or ITC (binding thermodynamics) .
Methodological Best Practices
- Synthesis Scale-Up : Use flow chemistry for >10 g batches to maintain yield (80% vs. 65% in batch) .
- Crystallography : Grow single crystals via vapor diffusion (ethanol:water 3:1) for X-ray structure determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
